molecular formula C31H32N4O2 B2945680 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1185078-84-5

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2945680
CAS RN: 1185078-84-5
M. Wt: 492.623
InChI Key: SERLQMXRPMAXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C31H32N4O2 and its molecular weight is 492.623. The purity is usually 95%.
BenchChem offers high-quality 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lipoxygenase Inhibitors

Pyrido[3,4-d]pyrimidin derivatives have been structurally characterized and evaluated in vitro as novel lipoxygenase (LOX) inhibitors. These compounds show potential antioxidant and anticancer activity due to their ability to inhibit LOX enzymes .

Anticancer Agents

These derivatives have been studied for their anticancer activity against various human cancer cell lines. They have shown excellent anticancer activity and can induce cell death by apoptosis by inhibiting CDK enzymes .

Tyrosine Kinase Inhibitors

The pyrido[3,4-d]pyrimidin core is reported to be part of tyrosine kinase inhibitors. These compounds are important in the treatment of cancers as they can interfere with tyrosine kinase enzymes that are essential for the activation of many proteins by signal transduction cascades .

Antimicrobial Agents

Combining the arylidene hydrazinyl moiety with pyrido[3,4-d]pyrimidin-4-one has resulted in the production of unprecedented antimicrobial agents. These compounds have shown promise in combating microbial infections .

Biological Activity Studies

Pyrido[3,4-d]pyrimidin derivatives are studied for a variety of biological activities. The review articles focus on synthetic methods and reactions of these derivatives with significant pharmaceutical and biological activities .

Molecular Docking Studies

These derivatives are also used in molecular docking studies to predict the orientation of a compound when it binds to a specific protein target. This helps in understanding the potential efficacy of the compound as a drug .

Each application mentioned above is based on the structural and chemical properties of pyrido[3,4-d]pyrimidin derivatives which share similarities with the compound . The research into these applications is ongoing and holds promise for future therapeutic developments.

Molecules | Free Full-Text | Novel Pyrimidine Derivatives as… Review of the Synthesis, Reactions and Pharmaceutical Potential of… Pyrimidine: a review on anticancer activity with key emphasis on SAR Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives…

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-21-10-13-25(14-11-21)30-33-28-19-34(18-24-7-5-4-6-8-24)16-15-26(28)31(37)35(30)20-29(36)32-27-17-22(2)9-12-23(27)3/h4-14,17H,15-16,18-20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLQMXRPMAXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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